Potency and Intrinsic Efficacy of Neladenoson vs. Capadenoson at the A1 Receptor
Neladenoson and capadenoson are both partial A1R agonists, but they exhibit distinct intrinsic efficacies. Neladenoson is a potent A1R agonist with an EC50 of 0.1 nM in GTPγS binding assays using human A1R [1]. Capadenoson, while showing an identical EC50 of 0.1 nM in the same assay, has a reported maximal efficacy (Emax) of 74% relative to the full agonist CCPA (which has an Emax of 100% at an EC50 of 0.3 nM) [2]. This difference in Emax indicates that neladenoson and capadenoson, despite having the same potency, may produce different maximal levels of receptor activation, which can translate to distinct physiological and safety profiles.
| Evidence Dimension | A1R Agonist Potency (GTPγS binding) |
|---|---|
| Target Compound Data | Neladenoson EC50 = 0.1 nM |
| Comparator Or Baseline | Capadenoson EC50 = 0.1 nM, Emax = 74% relative to CCPA (Emax = 100%, EC50 = 0.3 nM) |
| Quantified Difference | Same EC50 (0.1 nM); Neladenoson is a partial agonist, specific Emax not reported but known to be distinct from capadenoson's 74%. |
| Conditions | Human A1R GTPγS binding assay; human cortex membranes for capadenoson |
Why This Matters
This data is critical for researchers selecting between these two partial agonists for in vitro or in vivo studies, as their similar potency but potentially different maximal efficacy can lead to divergent experimental outcomes, particularly in models of cardioprotection or bradycardia.
- [1] IUPHAR/BPS Guide to Pharmacology. neladenoson ligand activity chart. Accessed 2026. View Source
- [2] Cenmed. CAPADENOSON (C005B-310001) product page. Accessed 2026. View Source
